N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3/c1-26-19-6-2-5-17(19)18(25-26)13-27(12-16-4-3-11-29-16)20(28)14-7-9-15(10-8-14)30-21(22,23)24/h3-4,7-11H,2,5-6,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDYECXOIBNTTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)C4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a synthetic compound that has garnered attention in pharmaceutical research for its potential biological activities. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The furan moiety and trifluoromethoxy group are known to enhance the lipophilicity and bioavailability of compounds, while the pyrazole ring is often associated with various pharmacological properties.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, a related furan-based compound demonstrated cytotoxic effects against various cancer cell lines, leading to apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies revealed that it possesses activity against both bacterial and fungal strains. For example, compounds with similar structural motifs have been reported to exhibit minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has been evaluated for anti-inflammatory activity. Research indicates that it may inhibit key inflammatory mediators such as COX enzymes and cytokines, which play critical roles in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several studies have explored the biological effects of related compounds:
- Anticancer Efficacy : A study published in Chemical & Pharmaceutical Bulletin highlighted the synthesis of furan derivatives and their evaluation against cancer cell lines. The results showed that these compounds induced significant cell death in a dose-dependent manner .
- Antimicrobial Evaluation : Research conducted on pyrazole derivatives indicated that modifications to the furan moiety enhanced antimicrobial activity against various pathogens. The study utilized standard broth dilution methods to determine MIC values .
- Inflammation Models : In vivo models demonstrated that furan-containing compounds significantly reduced edema in animal models of inflammation, supporting their potential use in therapeutic applications for inflammatory conditions.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased caspase activity.
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in inflammation and cancer progression.
- Disruption of Cellular Integrity : Antimicrobial activity is likely due to interference with cell wall synthesis and metabolic processes in bacteria and fungi.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following benzamide derivatives share structural motifs with the target compound but differ in substituents and bioactivity:
Key Observations :
- Trifluoromethoxy vs. Trifluoromethyl : The target compound’s –OCF₃ group (para position) contrasts with flutolanil’s –CF₃ (ortho), which may alter electronic distribution and target selectivity .
- Heterocyclic Substituents: The furan and tetrahydrocyclopentapyrazole groups in the target compound introduce unique steric and electronic profiles compared to cyprofuram’s tetrahydrofuranone and cyclopropane .
Physicochemical Properties
Limited data exists for the target compound, but comparisons can be inferred from analogs:
Notes:
Bioactivity and Mechanism
- Pyrazole derivatives often target kinases or neurotransmitter receptors .
- Flutolanil : Inhibits fungal succinate dehydrogenase, a mechanism linked to its –CF₃ group’s electron-withdrawing effects .
- Example 53 () : Pyrazolo-pyrimidine scaffold is common in kinase inhibitors (e.g., anticancer agents), with the fluorophenyl group enhancing target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
